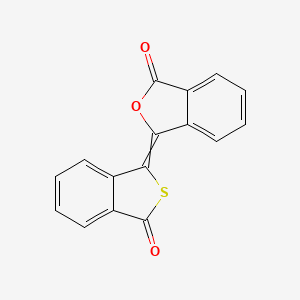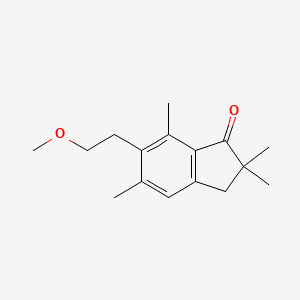
Pterosin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pterosin I is a naturally occurring sesquiterpenoid compound found in various species of ferns, particularly in the genus Pteris. It belongs to the class of pterosins, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pterosin I typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of carboxylic acids, esters, or ketones as starting materials. The reaction conditions often involve the use of Lewis acids or Brønsted acids to facilitate the cyclization process .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the compound can be isolated from natural sources such as the rhizomes of Pteridium aquilinum. The extraction process involves solvent extraction followed by chromatographic purification to obtain pure this compound .
化学反应分析
Types of Reactions
Pterosin I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include oxidized ketones, reduced alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
Chemistry: Pterosin I serves as a valuable intermediate in the synthesis of more complex molecules.
作用机制
Pterosin I exerts its effects through various molecular targets and pathways:
Inhibition of Enzymes: This compound inhibits enzymes such as β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease.
Antioxidant Activity: The compound reduces reactive oxygen species and prevents cell death, contributing to its protective effects in various biological systems.
Modulation of Signaling Pathways: This compound influences signaling pathways such as AMP-activated protein kinase and Akt, which play crucial roles in glucose metabolism and insulin sensitivity.
相似化合物的比较
Pterosin I can be compared with other similar compounds, such as:
Pterosin A: Known for its antidiabetic effects and ability to regulate blood glucose levels.
Pterosin B: Exhibits significant cytotoxic activity against cancer cell lines.
Pterosin C: Known for its anti-inflammatory and antioxidant properties.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.
属性
CAS 编号 |
35944-01-5 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC 名称 |
6-(2-methoxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one |
InChI |
InChI=1S/C16H22O2/c1-10-8-12-9-16(3,4)15(17)14(12)11(2)13(10)6-7-18-5/h8H,6-7,9H2,1-5H3 |
InChI 键 |
OJOSRHYPGDXYOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1CCOC)C)C(=O)C(C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



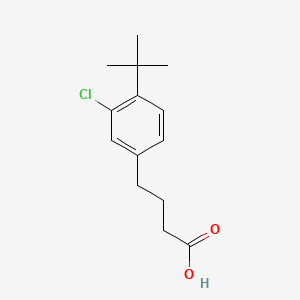

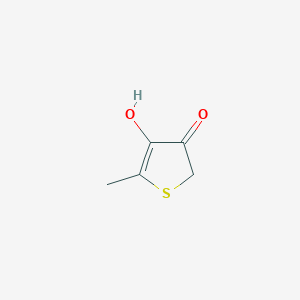
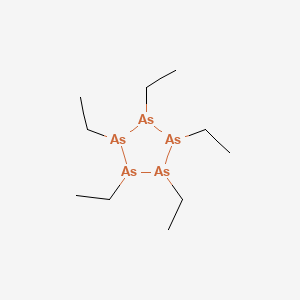

![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)

![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
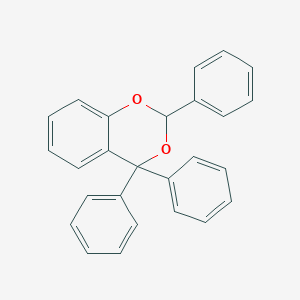
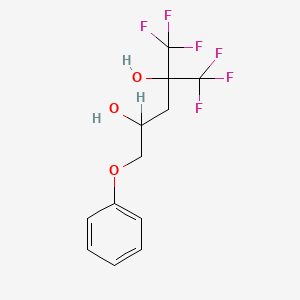

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
